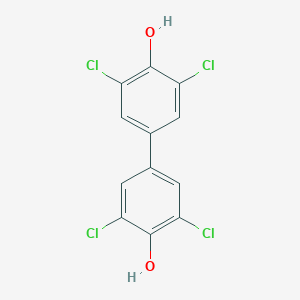
3,3',5,5'-Tetrachloro-4,4'-biphenyldiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3',5,5'-Tetrachloro-4,4'-biphenyldiol, also known as PCB-72, is a synthetic organic compound that belongs to the family of polychlorinated biphenyls (PCBs). PCB-72 is a persistent environmental pollutant that has been widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and heat transfer fluids. PCB-72 is a highly toxic compound that poses a significant threat to human health and the environment.
科学的研究の応用
Effects on Mitochondrial Function
A study by Narasimhan, Kim, and Safe (1991) found that 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol, along with other tetrachlorobiphenylols, inhibited state-3 respiration in mouse liver mitochondria. This compound showed a pronounced effect on mitochondrial state-3 respiration compared to other congeners and decreased the mitochondrial ATPase activity, indicating its impact on mitochondrial oxidative phosphorylation (Narasimhan, Kim, & Safe, 1991).
Environmental and Toxicological Impact
Safe (1994) discussed the biochemical and toxic responses of polychlorinated biphenyls (PCBs) like 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. These compounds can elicit a range of responses in humans and animals, acting through the aryl hydrocarbon receptor signal transduction pathway, which is significant in understanding their environmental impact and implications for risk assessment (Safe, 1994).
Structural Characterization and Applications
Grunenberg, Hopf, Bahadir, Pieper, Vogt, and Wichmann (2002) used theoretical vibrational spectra to identify individual congeners like 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. This approach is crucial for understanding the structural characteristics of such compounds, potentially aiding in environmental monitoring and analysis (Grunenberg et al., 2002).
Usage in Synthesis of Compounds
AsatoEiji, ChinenMitsuyoshi, YoshinoAtsushi, SakataYoshiteru, and SugiuraKen-ichi (2000) described the synthesis of a tetranuclear Zinc(II) complex using a derivative of 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol. Such studies illustrate the utility of this compound in the synthesis of complex chemical structures, potentially useful in material science and catalysis (AsatoEiji et al., 2000).
特性
CAS番号 |
13049-13-3 |
|---|---|
製品名 |
3,3',5,5'-Tetrachloro-4,4'-biphenyldiol |
分子式 |
C12H6Cl4O2 |
分子量 |
324 g/mol |
IUPAC名 |
2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H |
InChIキー |
YCYDXOVJXVALHY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |
正規SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |
その他のCAS番号 |
13049-13-3 |
同義語 |
4,4'-Biphenyldiol, 3,3',5,5'-tetrachloro- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



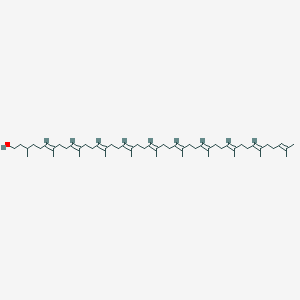
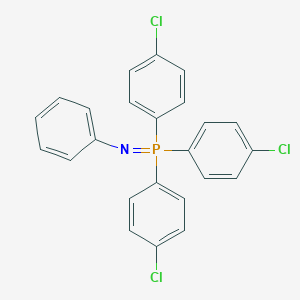


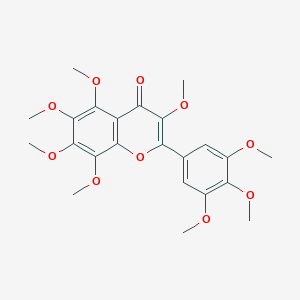
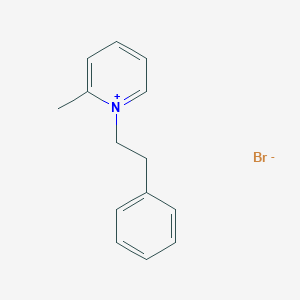
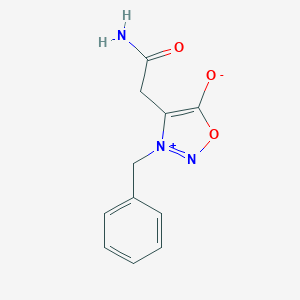
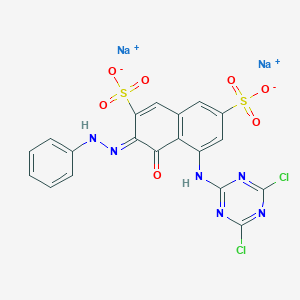
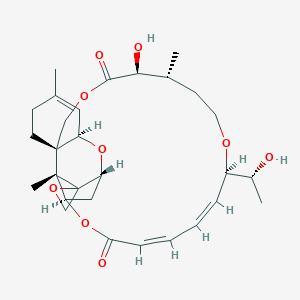
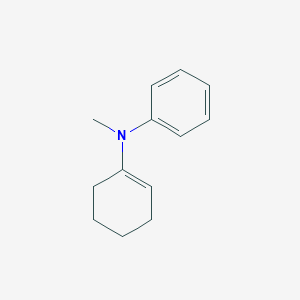

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
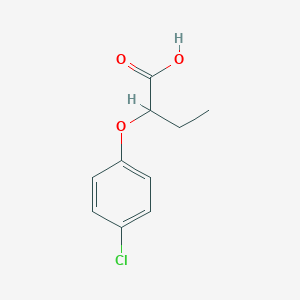
![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)